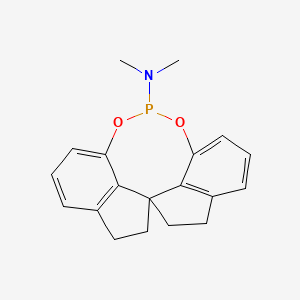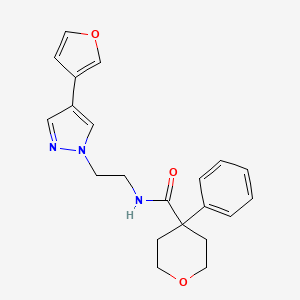![molecular formula C19H16N4OS B2525279 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034233-10-6](/img/structure/B2525279.png)
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of related benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward the formation of pyrazole, isoxazole, and other heterocyclic derivatives has been explored, highlighting the chemical versatility and potential for generating a wide array of structurally diverse compounds from a common precursor (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research demonstrates the compound's utility in heterocyclic synthesis, providing a foundation for further exploration of its applications in drug development and chemical biology.
Molecular Docking and Biological Evaluation
The compound and its derivatives have been subject to molecular docking and in vitro screening, revealing moderate to good binding energies towards specific protein targets. This suggests potential therapeutic applications, particularly in the context of antimicrobial and antioxidant activity. The study by Flefel et al. (2018) illustrates the compound's potential in contributing to the development of novel therapeutic agents through structure-activity relationship (SAR) studies and bioassay evaluations (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Targeting Enzymatic Pathways
Research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including compounds structurally similar to the one , has demonstrated their effectiveness as inhibitors of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). These findings underscore the compound's potential in modulating biological pathways relevant to disease processes, with Allan et al. (2009) providing insight into the structure-activity relationships that underpin this inhibitory activity (Allan, Manku, Therrien, Nguyen, Styhler, et al., 2009).
Anticancer and Anti-inflammatory Applications
Further studies have investigated novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research indicates the compound's potential in developing new therapeutic agents for cancer and inflammation, with Rahmouni et al. (2016) detailing the synthesis of these derivatives and their biological evaluation, providing a promising outlook for future drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit various kinases . For instance, compounds with similar structures have shown inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It is likely that it binds to its target kinase and inhibits its activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
Given its potential inhibitory activity against kinases, it is likely that it affects various signaling pathways regulated by these kinases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase activity can lead to a variety of cellular effects, including changes in cell proliferation, differentiation, and survival .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYCMWHQSWZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)
![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B2525203.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)



